2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide
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Overview
Description
2-Phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a novel organic compound characterized by its unique molecular structure, which combines phenoxy, thiophene, oxadiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide generally follows a multistep process:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a corresponding amidoxime derivative with a carboxylic acid or ester.
Synthesis of the triazole ring: The triazole ring can be introduced via a "click chemistry" reaction, typically involving the 1,3-dipolar cycloaddition of an azide with an alkyne.
Combination of fragments: The phenoxy group can be attached through nucleophilic substitution reactions, and the final assembly of the propanamide structure involves coupling reactions facilitated by agents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, the production would require optimization of reaction conditions to maximize yield and purity. This includes temperature control, solvent selection, and the use of catalysts or reagents that enhance the efficiency of each step. Automation and continuous flow chemistry could also be utilized to streamline the process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation and Reduction: It may undergo oxidation at the thiophene ring to form sulfoxides or sulfones.
Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: Amide bonds within the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions Used
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Substitution: Bromine or chlorine for electrophilic aromatic substitution.
Hydrolysis: Sodium hydroxide or hydrochloric acid for hydrolyzing the amide bond.
Major Products Formed
Sulfoxides and sulfones: from oxidation.
Substituted aromatics: from electrophilic aromatic substitution.
Carboxylic acids and amines: from hydrolysis.
Scientific Research Applications
Chemistry
Catalysis: Its unique structure could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the synthesis of novel polymers or as a component in organic electronics.
Biology and Medicine
Antimicrobial Activity: The oxadiazole and triazole rings are known for their antimicrobial properties.
Anti-inflammatory Agents: The compound could be explored for anti-inflammatory effects due to its structural similarity to known anti-inflammatory drugs.
Drug Design: Can serve as a lead compound for designing novel therapeutic agents.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to the bioactivity of its functional groups.
Pharmaceutical Intermediates: Used in the synthesis of complex pharmaceutical compounds.
Mechanism of Action
The specific mechanism of action of 2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide would depend on its target application. generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA through:
Binding to active sites: Inhibiting enzyme activity.
Intercalation with DNA: Affecting transcription and replication processes.
Receptor interaction: Modulating signaling pathways.
Comparison with Similar Compounds
Similar compounds can be compared based on structural features and biological activities:
2-phenyl-1,2,4-oxadiazole: Shares the oxadiazole ring, known for antimicrobial properties.
4-(thiophen-2-yl)-1H-1,2,3-triazole: Contains both thiophene and triazole rings, investigated for anticancer activities.
N-phenylpropanamide: Lacks the complex heterocyclic system but serves as a simpler structural analog.
List of Similar Compounds
2-Phenyl-1,2,4-oxadiazole
4-(Thiophen-2-yl)-1H-1,2,3-triazole
N-Phenylpropanamide
3-(4-(3-Phenyl-1H-1,2,3-triazol-1-yl)ethyl)-1,2,4-oxadiazole
2-(4-(2-Thienyl)-1H-1,2,3-triazol-1-yl)acetophenone
Biological Activity
The compound 2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action.
Chemical Structure
The compound features several key structural elements:
- Phenoxy group : Enhances lipophilicity and biological activity.
- Oxadiazole and triazole rings : Known for their roles in biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and triazole exhibit significant antimicrobial properties. The presence of the thiophenyl group enhances these effects. For example:
- Antibacterial Activity : Studies show that compounds with similar structures demonstrate effective inhibition against various gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
- Antifungal Activity : The compound has been reported to inhibit fungal growth effectively, particularly against Candida species .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Bacillus cereus | 10 µg/mL |
Compound B | Staphylococcus aureus | 5 µg/mL |
Compound C | Candida albicans | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes involved in DNA synthesis. The oxadiazole core has been particularly noted for its activity against thymidylate synthase (TS), an enzyme critical for DNA replication:
- Inhibition Studies : Compounds similar to 2-phenoxy-N-(...) have shown IC50 values ranging from 0.47 to 1.4 µM against TS proteins .
Table 2: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon Cancer) | 0.5 | TS inhibition |
MCF7 (Breast Cancer) | 0.8 | Apoptosis induction |
HUH7 (Liver Cancer) | 1.0 | Cell cycle arrest |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole and triazole moieties interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Membrane Permeability : The lipophilic nature due to the phenoxy group enhances the compound's ability to penetrate cellular membranes, facilitating its action at target sites.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds:
Properties
IUPAC Name |
2-phenoxy-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-13(27-14-6-3-2-4-7-14)18(26)20-9-10-25-12-15(22-24-25)19-21-17(23-28-19)16-8-5-11-29-16/h2-8,11-13H,9-10H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLUSSYOAOQSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CC=CS3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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